molecular formula C7H11NO2S B3071804 ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate CAS No. 101417-21-4

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

Cat. No. B3071804
CAS RN: 101417-21-4
M. Wt: 173.24 g/mol
InChI Key: RCONQUSZVHGZQW-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a chemical compound with the linear formula C7H11NO2S . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the use of potassium carbonate in acetonitrile for 24 hours under heating . Another method involves heating at 135°C . There are also multi-step reactions involving sodium hydride and tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: 1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . The compound has a molecular weight of 173.23 .

Scientific Research Applications

Chemical Synthesis and Rearrangements

  • Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and its derivatives have been a focal point in studies exploring chemical synthesis and rearrangements. One significant finding involves the racemisation of these compounds under specific conditions, which includes a 1,3-sulphur migration as revealed by deuterium-labelling experiments (Dunn & Stoodley, 1972). Additionally, novel rearrangements leading to different derivatives have been documented, demonstrating the compound's versatility in chemical transformations (Bhatia et al., 1998).

Synthetic Routes and Derivatives

  • The compound has been used to synthesize a variety of analogues and derivatives. Notably, it has been instrumental in the synthesis of cephalosporin analogues, an important class of antibiotics (Alexander et al., 1974). The methodologies developed provide a gateway for the creation of numerous therapeutically relevant compounds.

Corrosion Inhibition

  • A derivative of this compound, specifically ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-3-carboxylate (EHBT), has been researched for its corrosion inhibition properties. It shows significant efficiency in protecting mild steel surfaces in phosphoric acid environments, acting as a mixed inhibitor and following Langmuir adsorption isotherm (El-khlifi et al., 2022).

Anticancer Activity

  • Compounds derived from this compound have been evaluated for their potential anticancer activity. Some of these derivatives have shown promising results against specific human cancer cell lines, marking them as potential candidates for further research in oncology (Abdel-Motaal et al., 2020).

Crystal Structure Analysis

  • The crystal structure analysis of various derivatives provides insight into their molecular configuration, which is crucial for understanding their chemical properties and potential applications in various fields (Li et al., 2013).

Novel Multicomponent Reactions

  • This compound has been involved in multicomponent reactions, leading to the synthesis of new compounds. These reactions are significant for expanding the chemical space and finding new molecules with potential applications (Trinh & McCluskey, 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . The signal word for this compound is “Warning” and the hazard statements are H317-H319 . The precautionary statements are P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied

Molecular Mechanism

The molecular mechanism of action of Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is not well-defined . Detailed studies are needed to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are needed.

properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONQUSZVHGZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Reactant of Route 2
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Reactant of Route 3
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Reactant of Route 4
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Reactant of Route 5
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

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